Cas no 4972-29-6 (BENZENESULFINYL CHLORIDE)

BENZENESULFINYL CHLORIDE 化学的及び物理的性質
名前と識別子
-
- BENZENESULFINYL CHLORIDE
- benzenesulphinyl chloride
- benzolsulfinylchlorid
- Benzenesulfinic chloride
- Chloro phenyl sulfoxide
- Phenylsulfinyl chloride
- PhSOCl
- F71780
- phenylsulfinylchloride
- phenylsulphinic acid chloride
- SCHEMBL921054
- DKENIBCTMGZSNM-UHFFFAOYSA-N
- AKOS005135932
- DTXSID80400564
- benzenesulphinic acid chloride
- benzenesulfinicchloride
- 4972-29-6
- SY329640
- MFCD01318288
-
- インチ: InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H
- InChIKey: DKENIBCTMGZSNM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)S(=O)Cl
計算された属性
- せいみつぶんしりょう: 159.97500
- どういたいしつりょう: 159.9749636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.3469 g/cm3 (25 ºC)
- ゆうかいてん: 38 ºC
- ふってん: 96-98 ºC (4 Torr)
- フラッシュポイント: 125.3±22.6 ºC,
- 屈折率: 1.6054 (20 ºC)
- ようかいど: 微溶性(1.4 g/l)(25ºC)、
- PSA: 36.28000
- LogP: 2.81370
BENZENESULFINYL CHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B536723-100mg |
Benzenesulfinyl chloride |
4972-29-6 | 100mg |
$ 275.00 | 2022-06-07 | ||
1PlusChem | 1P00DHD9-5g |
BENZENESULFINYL CHLORIDE |
4972-29-6 | 95% | 5g |
$479.00 | 2023-12-17 | |
TRC | B536723-50mg |
Benzenesulfinyl chloride |
4972-29-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
1PlusChem | 1P00DHD9-1g |
BENZENESULFINYL CHLORIDE |
4972-29-6 | 95% | 1g |
$117.00 | 2024-05-01 | |
TRC | B536723-10mg |
Benzenesulfinyl chloride |
4972-29-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P00DHD9-250mg |
BENZENESULFINYL CHLORIDE |
4972-29-6 | 95% | 250mg |
$50.00 | 2023-12-17 |
BENZENESULFINYL CHLORIDE 関連文献
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Derek R. Boyd,Narain D. Sharma,Steven D. Shepherd,Stig G. Allenmark,Christopher C. R. Allen RSC Adv. 2014 4 27607
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2. Stereo- and regio-chemical control in phenylthio migration around rings of sizes 5–15Malcolm Hannaby,Philip Judson,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1992 2609
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3. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 15.1 Generation of alkoxycarbonyl(sulfenyl)carbenes and their intramolecular insertion to give alkenyl sulfidesR. Alan Aitken,Jill M. Armstrong,Martin J. Drysdale,Fiona C. Ross,Bruce M. Ryan J. Chem. Soc. Perkin Trans. 1 1999 593
-
Elena N. Prilezhaeva Russ. Chem. Rev. 2001 70 897
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5. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 13.1 Extrusion of Ph3P from sulfinyl ylides and reactivity of the resulting sulfinyl carbenesR. Alan Aitken,Martin J. Drysdale,Bruce M. Ryan J. Chem. Soc. Perkin Trans. 1 1998 3345
BENZENESULFINYL CHLORIDEに関する追加情報
BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6): An Overview of Its Properties, Applications, and Recent Research
BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as benzenesulfinyl chloride or phenyl sulfinyl chloride, is a colorless to pale yellow liquid with a characteristic odor. Its molecular formula is C6H5SOCl, and it has a molecular weight of approximately 151.61 g/mol.
The chemical structure of BENZENESULFINYL CHLORIDE consists of a benzene ring attached to a sulfinyl group (SO) and a chlorine atom. This unique structure imparts several interesting properties to the compound, making it valuable in various applications. The sulfinyl group is particularly reactive, allowing BENZENESULFINYL CHLORIDE to participate in a wide range of chemical reactions, including nucleophilic substitution, addition reactions, and oxidative processes.
In the pharmaceutical industry, BENZENESULFINYL CHLORIDE is used as an intermediate in the synthesis of various drugs and drug candidates. Its reactivity and functional group versatility make it an ideal building block for constructing complex molecules with specific biological activities. Recent research has highlighted its potential in the development of new therapeutic agents for conditions such as cancer, neurodegenerative diseases, and infectious diseases.
A study published in the Journal of Medicinal Chemistry in 2021 explored the use of BENZENESULFINYL CHLORIDE in the synthesis of novel antitumor compounds. The researchers found that derivatives of BENZENESULFINYL CHLORIDE exhibited potent cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells. This finding opens up new avenues for the development of more effective cancer treatments.
In materials science, BENZENESULFINYL CHLORIDE has been investigated for its potential in the synthesis of functional polymers and coatings. A recent study published in the Journal of Polymer Science: Polymer Chemistry demonstrated that BENZENESULFINYL CHLORIDE-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics.
The reactivity of BENZENESULFINYL CHLORIDE also makes it useful in organic synthesis for the preparation of sulfones and sulfoxides. These compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A study published in the Tetrahedron Letters in 2020 reported an efficient method for the synthesis of sulfones using BENZENESULFINYL CHLORIDE, which showed high yields and selectivity under mild reaction conditions.
In addition to its applications in pharmaceuticals and materials science, BENZENESULFINYL CHLORIDE has been studied for its potential environmental applications. Research published in the Journal of Hazardous Materials explored the use of BENZENESULFINYL CHLORIDE-based materials for the removal of heavy metals from water. The results showed that these materials effectively adsorbed heavy metals such as lead and cadmium, offering a promising approach for water purification.
The safety and handling of BENZENESULFINYL CHLORIDE are important considerations due to its reactivity and potential hazards. It is recommended to handle this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or unwanted reactions.
In conclusion, BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, materials science, and environmental remediation. Its unique chemical properties make it an invaluable reagent in various synthetic processes, contributing to advancements in multiple fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.
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